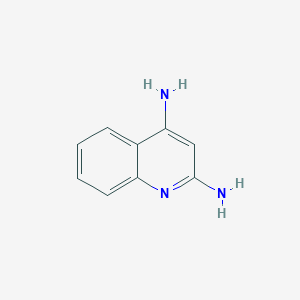
Quinoline-2,4-diamine
Vue d'ensemble
Description
Quinoline-2,4-diamine is a heterocyclic aromatic organic compound with a molecular formula of C9H9N3 It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Quinoline-2,4-diamine can be synthesized through several methods. One common approach involves the reaction of 2,4-dinitroquinoline with reducing agents such as iron powder in the presence of hydrochloric acid. This reduction process converts the nitro groups to amino groups, yielding this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves catalytic hydrogenation of 2,4-dinitroquinoline using palladium on carbon as a catalyst. This method is preferred due to its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Quinoline-2,4-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-2,4-dione.
Reduction: The compound can be further reduced to form tetrahydroquinoline derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinoline-2,4-dione.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Quinoline-2,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are explored for their potential as therapeutic agents in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of quinoline-2,4-diamine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it can inhibit the activity of enzymes essential for bacterial survival. In anticancer research, this compound derivatives may interfere with DNA replication and repair processes, leading to cell death.
Comparaison Avec Des Composés Similaires
Quinoline: The parent compound, known for its broad range of biological activities.
Quinoline-2,4-dione: An oxidized derivative with different chemical properties.
Tetrahydroquinoline: A reduced form with distinct biological activities.
Uniqueness: Quinoline-2,4-diamine is unique due to the presence of two amino groups at the 2 and 4 positions of the quinoline ring. This structural feature imparts specific chemical reactivity and potential biological activities that are distinct from other quinoline derivatives.
Propriétés
IUPAC Name |
quinoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H,(H4,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXSJFUIFJMXED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20557445 | |
| Record name | Quinoline-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146136-78-9 | |
| Record name | Quinoline-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the reported synthetic method for generating quinoline-2,4-diamine derivatives?
A1: The research by [] presents a novel, one-step method for synthesizing aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines, many of which contain a this compound core. This method utilizes a synergetic copper/zinc catalytic system to facilitate the annulation reaction between 2-amino (hetero)arylnitriles and ynamide-derived buta-1,3-diynes. [] This approach offers a more efficient and streamlined alternative to previous multi-step synthetic routes, potentially opening doors for broader exploration of these compounds in various research fields.
Q2: Why is the this compound scaffold of interest for scientific research?
A2: While the provided research [] focuses primarily on the synthesis methodology, previous studies have shown that scaffolds containing the 1H-pyrrolo[3,2-c]pyridine core, especially those incorporating a this compound moiety, exhibit promising biological activities. [] This suggests that these compounds could be valuable starting points for developing new pharmaceuticals or chemical probes for biological research. Further investigation into the structure-activity relationship of this scaffold is crucial to unlock its full potential.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


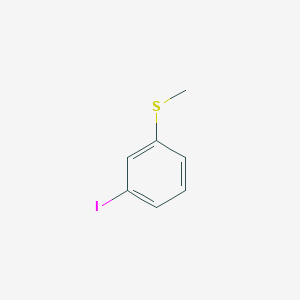
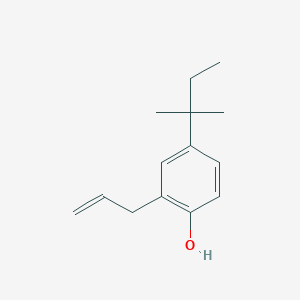
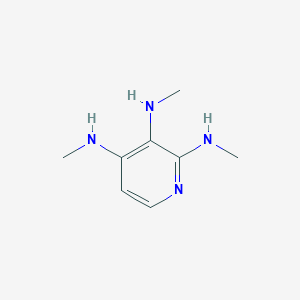
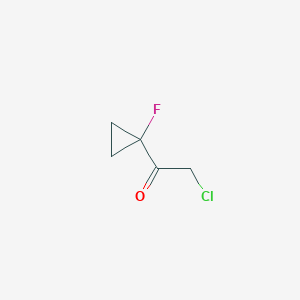
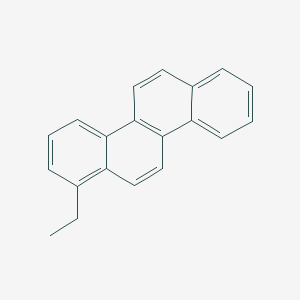
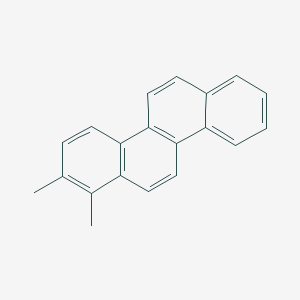
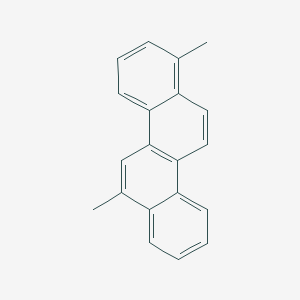
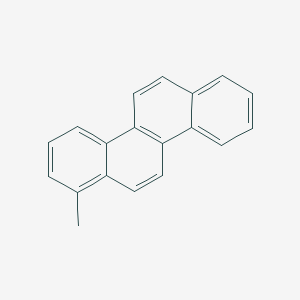

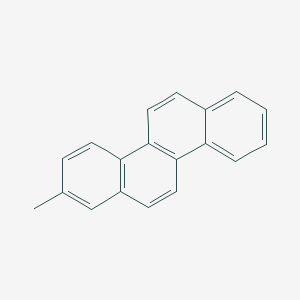


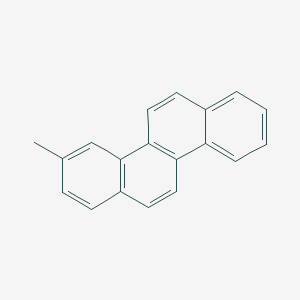
![[(2R,4R,5S,6R)-3,3,4,5-tetrahydroxy-2-propoxy-6-[[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B135464.png)
